molecular formula C22H20FN3O2 B1671731 IM-12 CAS No. 1129669-05-1

IM-12

Cat. No.: B1671731
CAS No.: 1129669-05-1
M. Wt: 377.4 g/mol
InChI Key: ZKJAZFUFPPSFCO-UHFFFAOYSA-N
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Description

IM-12 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with an inhibitory concentration (IC50) of 53 nanomolar. This compound is known to enhance Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

IM-12 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .

Chemical Reactions Analysis

Types of Reactions

IM-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

IM-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of GSK-3β and its effects on various signaling pathways.

    Biology: Employed in cell biology research to investigate the role of GSK-3β in cell proliferation, differentiation, and migration.

    Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3β

Comparison with Similar Compounds

IM-12 is unique among GSK-3β inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific chemical structure, which provides enhanced stability and efficacy in inhibiting GSK-3β .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJAZFUFPPSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649091
Record name 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129669-05-1
Record name 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1129669-05-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is IM-12?

A1: this compound, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.

Q2: What is the structure of this compound?

A2: this compound possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.

Q3: How does the presence of germanium affect the properties of this compound?

A3: The incorporation of germanium into the this compound framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of this compound [].

Q4: What happens to this compound during degermanation?

A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in this compound. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, this compound undergoes a transformation from the UTL to the OKO framework type [].

Q5: What is the role of double four-ring (D4R) units in this compound's structure and properties?

A5: D4R units are crucial structural elements in this compound. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining this compound's structure and its response to post-synthetic modifications.

Q6: Can this compound be synthesized without fluoride?

A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to this compound []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.

Q7: What is the significance of topotactic transformations in the context of this compound?

A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying this compound's properties. For instance, germanosilicate CIT-13, a precursor to this compound, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].

Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of this compound?

A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like this compound. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.

Q9: Has this compound been investigated for biomedical applications?

A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as this compound in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.

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